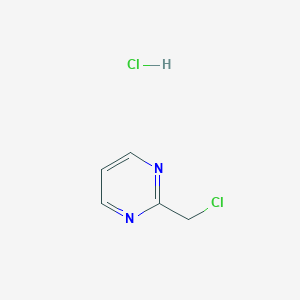

2-(Chloromethyl)pyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(chloromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGVMJXAZRCTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601770 | |

| Record name | 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936643-80-0 | |

| Record name | Pyrimidine, 2-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936643-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)pyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a heterocyclic organic compound that serves as a valuable synthetic intermediate in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive chloromethyl group attached to a pyrimidine (B1678525) ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. This is due in part to its ability to mimic the purine (B94841) core of ATP, allowing for the design of competitive inhibitors for enzymes such as kinases.[1] This guide provides a comprehensive overview of the known chemical and physical properties of 2-(Chloromethyl)pyrimidine hydrochloride, its reactivity, and its potential applications in the synthesis of bioactive molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(Chloromethyl)pyrimidine hydrochloride is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of 2-(Chloromethyl)pyrimidine hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | 2-(chloromethyl)pyrimidine;hydrochloride | [3] |

| CAS Number | 936643-80-0 | [2][4] |

| Molecular Formula | C₅H₅ClN₂ · HCl | [2][4] |

| Molecular Weight | 165.02 g/mol | [3][5] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 138-140 °C | [6] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |

| Purity | ≥95% | [2] |

| Storage | Store at -20°C for long-term stability. | [7] |

| Stability | Stable for at least 4 years when stored at -20°C. | [7] |

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference Data)

-

¹H NMR (of 2-(Chloromethyl)pyridine (B1213738) hydrochloride): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine (B92270) ring and a singlet for the methylene (B1212753) (-CH₂) protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen atoms.[8]

-

¹³C NMR (of 2-(Chloromethyl)pyridine hydrochloride): The carbon NMR spectrum will display signals for the carbons of the pyridine ring and a signal for the chloromethyl carbon.[9]

3.2. Infrared (IR) Spectroscopy (Reference Data)

The IR spectrum of 2-(Chloromethyl)pyridine hydrochloride would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the ring, and C-Cl stretching of the chloromethyl group.[10][11]

3.3. Mass Spectrometry (MS) (Reference Data)

The mass spectrum of the free base, 2-(chloromethyl)pyrimidine, would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.

Reactivity and Synthetic Applications

The primary site of reactivity in 2-(Chloromethyl)pyrimidine hydrochloride is the chloromethyl group, which is susceptible to nucleophilic substitution reactions (SN2).[5] This allows for the introduction of a variety of functional groups at the 2-position of the pyrimidine ring.

4.1. Nucleophilic Substitution Reactions

The chloromethyl group acts as an electrophilic center, readily reacting with a wide range of nucleophiles. This is a key transformation for the elaboration of the pyrimidine core into more complex drug-like molecules. A general workflow for such a reaction is depicted below.

Caption: General workflow for nucleophilic substitution reactions.

4.2. Role in the Synthesis of Bioactive Molecules

The pyrimidine moiety is a common feature in a variety of biologically active compounds, including kinase inhibitors. While direct biological activity of 2-(chloromethyl)pyrimidine hydrochloride is not reported, its utility as a synthetic intermediate is well-established. For example, pyrimidine derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4]

Experimental Protocols

Detailed experimental protocols for reactions specifically using 2-(chloromethyl)pyrimidine hydrochloride are not widely published. However, protocols for the analogous and commercially available 2-(chloromethyl)pyridine hydrochloride can serve as a valuable guide for researchers.

5.1. Synthesis of 2-(Chloromethyl)pyridine hydrochloride (Reference Protocol)

A common method for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves the chlorination of 2-methylpyridine.

Procedure:

-

A solution of 200 g (2.15 moles) of 2-methyl-pyridine and 14 g of dimethylformamide in 750 ml of chloroform (B151607) is heated to reflux.

-

300 g (1.29 mole) of trichloroisocyanuric acid is added in portions over 50 minutes, maintaining the reflux.

-

The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.

-

The filtrate is washed with 100 ml of 5% sodium hydroxide, and the chloroform phase is dried over MgSO₄ and filtered.

-

100 g (2.74 moles) of dry hydrogen chloride gas is bubbled through the filtrate, which is then evaporated to dryness under vacuum.

-

The residue is triturated with 250 ml of dry acetone (B3395972), stirred, and filtered under vacuum. The resulting precipitate is washed with a small amount of acetone and dried to yield the product.

Potential Involvement in Signaling Pathways

While there is no direct evidence of 2-(chloromethyl)pyrimidine hydrochloride or its immediate derivatives being involved in specific signaling pathways, the pyrimidine scaffold is a well-known pharmacophore in many kinase inhibitors.[1][4] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based compounds can act as ATP-competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling. An example of a signaling pathway often targeted by such inhibitors is the Aurora Kinase pathway, which is critical for cell cycle regulation.

Caption: Simplified Aurora Kinase signaling pathway.

Safety and Handling

2-(Chloromethyl)pyrimidine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation.[3]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

2-(Chloromethyl)pyrimidine hydrochloride is a valuable and reactive building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its key chemical feature is the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, allowing for the facile introduction of diverse functionalities. While specific biological data for the compound itself is limited, its utility in constructing pyrimidine-based molecules, known to target important biological pathways such as kinase signaling, underscores its importance for researchers in drug discovery. Proper handling and safety precautions are essential when working with this compound. Further research into the specific reactions and biological activities of derivatives of 2-(chloromethyl)pyrimidine hydrochloride is warranted to fully explore its potential in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-(Chloromethyl)pyrimidine HCl | 936643-80-0 | FC15270 [biosynth.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a reactive chloromethyl group and a pyrimidine (B1678525) core, renders it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 2-(Chloromethyl)pyrimidine hydrochloride. Furthermore, this document explores its potential applications in drug discovery, particularly in the development of kinase inhibitors, and includes a representative signaling pathway to illustrate its utility. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with closely related analogues to provide a thorough resource for researchers.

Molecular Structure and Chemical Properties

2-(Chloromethyl)pyrimidine hydrochloride is the hydrochloride salt of 2-(chloromethyl)pyrimidine. The presence of the pyrimidine ring, a core component of nucleobases, and the reactive chloromethyl group makes it an attractive starting material for generating compound libraries for high-throughput screening.

Table 1: Chemical and Physical Properties of 2-(Chloromethyl)pyrimidine hydrochloride

| Property | Value | Source |

| CAS Number | 936643-80-0 | [1][2] |

| Molecular Formula | C₅H₅ClN₂・HCl | [1] |

| Molecular Weight | 165.02 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

| λmax | 206, 248 nm | [1] |

| Storage | -20°C | [1] |

| SMILES | Cl.ClCc1ncccn1 | [1] |

| InChI | InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H | [1] |

Synthesis of 2-(Chloromethyl)pyrimidine hydrochloride

-

Synthesis of 2-(Hydroxymethyl)pyrimidine: This intermediate can be synthesized through various reported methods.

-

Chlorination of 2-(Hydroxymethyl)pyrimidine: The hydroxyl group of 2-(hydroxymethyl)pyrimidine can be converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by precipitation as the hydrochloride salt.

General Experimental Protocol for Chlorination

The following is a generalized protocol for the chlorination of a hydroxymethylpyrimidine, based on established chemical transformations for similar molecules, such as the conversion of 2-(hydroxymethyl)pyridine to 2-(chloromethyl)pyridine (B1213738) hydrochloride.[3][4]

Reaction Scheme:

Caption: General reaction scheme for the chlorination of 2-(hydroxymethyl)pyrimidine.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)pyrimidine in an inert solvent (e.g., toluene (B28343) or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (approximately 1.1 to 1.5 molar equivalents) of thionyl chloride (SOCl₂) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After cooling, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield 2-(chloromethyl)pyrimidine hydrochloride.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum for 2-(Chloromethyl)pyrimidine hydrochloride is available and provides confirmation of its structure.[5]

Table 2: ¹H NMR Data for 2-(Chloromethyl)pyrimidine hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly provided in search results |

Note: While the existence of a ¹H NMR spectrum is confirmed, the detailed peak assignments are not available in the provided search results. The expected spectrum would show a singlet for the chloromethyl protons and signals corresponding to the three protons on the pyrimidine ring.

¹³C NMR, FT-IR, and Mass Spectrometry

Specific ¹³C NMR, FT-IR, and mass spectrometry data for 2-(Chloromethyl)pyrimidine hydrochloride were not found in the surveyed literature. However, data for the analogous compound, 2-(chloromethyl)pyridine hydrochloride, is available and can provide an indication of the expected spectral characteristics.[6][7][8][9][10][11] Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized 2-(Chloromethyl)pyrimidine hydrochloride.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] 2-(Chloromethyl)pyrimidine hydrochloride serves as a key intermediate for the synthesis of various substituted pyrimidines, which have been investigated for a wide range of therapeutic applications, including as anticancer and antiviral agents.

Intermediate in Kinase Inhibitor Synthesis

A significant application of functionalized pyrimidines is in the development of protein kinase inhibitors.[14][15][16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The reactive chloromethyl group of 2-(chloromethyl)pyrimidine hydrochloride allows for the facile introduction of various side chains, which can be designed to interact with the active site of specific kinases.

Below is a generalized workflow illustrating how 2-(chloromethyl)pyrimidine hydrochloride can be utilized in the synthesis of a hypothetical kinase inhibitor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 5. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE(936643-80-0) 1H NMR [m.chemicalbook.com]

- 6. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, a key building block in the development of novel pharmaceutical agents. This document details the experimental protocols for a two-step synthesis, commencing with the preparation of the intermediate 2-(hydroxymethyl)pyrimidine, followed by its chlorination to yield the final product. All quantitative data is presented in structured tables for clarity and comparative analysis, and logical workflows are illustrated using Graphviz diagrams.

Synthetic Pathway Overview

The synthesis of 2-(chloromethyl)pyrimidine hydrochloride is most effectively achieved through a two-step process. The initial step involves the formation of 2-(hydroxymethyl)pyrimidine, a key intermediate. This is followed by a chlorination reaction to yield the desired 2-(chloromethyl)pyrimidine, which is subsequently isolated as its hydrochloride salt.

Figure 1: Proposed two-step synthesis pathway for 2-(chloromethyl)pyrimidine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

The synthesis of the crucial intermediate, 2-(hydroxymethyl)pyrimidine, can be achieved through the reduction of a suitable precursor, such as a pyrimidine-2-carboxylic acid ester. While a direct protocol for the unsubstituted pyrimidine (B1678525) was not found in the immediate literature, the reduction of ester functionalities on heterocyclic rings is a well-established transformation. The following protocol is a generalized method based on standard chemical literature for the reduction of esters to alcohols using a mild reducing agent.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Ethyl pyrimidine-2-carboxylate (B12357736) | 154.15 |

| Sodium borohydride (B1222165) (NaBH₄) | 37.83 |

| Lithium chloride (LiCl) | 42.39 |

| Tetrahydrofuran (B95107) (THF), anhydrous | 72.11 |

| Ethanol, absolute | 46.07 |

| Diethyl ether, anhydrous | 74.12 |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | - |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | 120.37 |

Table 1: Materials and Reagents for the Synthesis of 2-(Hydroxymethyl)pyrimidine.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.

-

Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.

-

The crude product may be purified by column chromatography on silica (B1680970) gel.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (NMR) | >95% |

Table 2: Expected Quantitative Data for the Synthesis of 2-(Hydroxymethyl)pyrimidine.

Figure 2: Experimental workflow for the synthesis of 2-(hydroxymethyl)pyrimidine.

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

The chlorination of 2-(hydroxymethyl)pyrimidine to 2-(chloromethyl)pyrimidine is effectively carried out using thionyl chloride (SOCl₂). This reagent not only serves as the chlorinating agent but also facilitates the formation of the hydrochloride salt of the product. This procedure is adapted from analogous, well-documented syntheses of 2-(chloromethyl)pyridine (B1213738) hydrochloride.[1][2]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-(Hydroxymethyl)pyrimidine | 110.11 |

| Thionyl chloride (SOCl₂) | 118.97 |

| Toluene (B28343), anhydrous | 92.14 |

| Diethyl ether, anhydrous | 74.12 |

Table 3: Materials and Reagents for the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.

-

Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.

-

Dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous toluene and add it to the dropping funnel.

-

Add the solution of 2-(hydroxymethyl)pyrimidine dropwise to the stirred thionyl chloride solution at room temperature. An exothermic reaction is expected; maintain the temperature below 35 °C using a water bath if necessary.[1]

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Filter the solid product under a stream of nitrogen.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (NMR) | >97% |

Table 4: Expected Quantitative Data for the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

Figure 3: Experimental workflow for the synthesis of 2-(chloromethyl)pyrimidine hydrochloride.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care in a dry environment.

-

The reactions described should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

This guide provides a robust and detailed pathway for the synthesis of 2-(chloromethyl)pyrimidine hydrochloride. The protocols are based on established chemical principles and analogous reactions, offering a reliable starting point for researchers in the field. Adherence to safety protocols is paramount when performing these chemical transformations.

References

An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a heterocyclic organic compound that serves as a versatile building block in synthetic chemistry. Its utility is primarily centered on the reactive chloromethyl group attached to the pyrimidine (B1678525) ring, which allows for the introduction of the pyrimidine scaffold into a wide array of molecules. This pyrimidine core is a prevalent feature in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents, as well as in the agrochemical sector. This technical guide provides a comprehensive overview of the reactivity profile of 2-(chloromethyl)pyrimidine hydrochloride, with a focus on its nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(chloromethyl)pyrimidine hydrochloride is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ · HCl | [1] |

| Molecular Weight | 165.02 g/mol | |

| Appearance | White to yellow or pale brown crystalline solid | [2] |

| Melting Point | 120-124 °C | |

| Solubility | Soluble in DMF and DMSO. | [1] |

Reactivity Profile: Nucleophilic Substitution

The core reactivity of 2-(chloromethyl)pyrimidine hydrochloride is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

General Reaction Mechanism

The general mechanism involves the backside attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.

Caption: General SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)pyrimidine.

Reactions with Amine Nucleophiles

2-(Chloromethyl)pyrimidine hydrochloride readily reacts with primary and secondary amines to form the corresponding 2-(aminomethyl)pyrimidine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.

Experimental Protocol (General): A solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in a suitable solvent (e.g., DMF, ethanol (B145695), or acetonitrile) is treated with the amine nucleophile (1.0-2.2 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) to neutralize the generated HCl. The reaction mixture is typically stirred at room temperature or heated to ensure completion. Progress is monitored by TLC or LC-MS. Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 2-((Phenylamino)methyl)pyrimidine | K₂CO₃, DMF, 60 °C, 12 h | Not specified | Analogous reaction |

| Piperidine | 2-(Piperidin-1-ylmethyl)pyrimidine | Et₃N, EtOH, rt, 8 h | Not specified | Analogous reaction |

| Substituted Anilines | 2-((Arylamino)methyl)pyrimidines | DIPEA, IPA, 80 °C | Not specified | [3] |

Reactions with Thiol Nucleophiles

Thiol nucleophiles, such as thiophenols and aliphatic thiols, are excellent partners in SN2 reactions with 2-(chloromethyl)pyrimidine hydrochloride, affording 2-((alkyl/arylthio)methyl)pyrimidine derivatives.

Experimental Protocol (General): To a solution of the thiol (1.0 eq.) in a solvent like ethanol or DMF, a base such as sodium ethoxide or potassium carbonate is added to generate the thiolate anion. 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq.) is then added, and the mixture is stirred at room temperature or gently heated. The reaction is typically rapid and can be monitored by TLC. Workup involves removal of the solvent, followed by extraction and purification of the product.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 2-((Phenylthio)methyl)pyrimidine | NaOEt, EtOH, rt, 4 h | Not specified | Analogous reaction |

| Cysteamine | 2-(((2-Aminoethyl)thio)methyl)pyrimidine | K₂CO₃, DMF, rt, 6 h | Not specified | Analogous reaction |

Reactions with Oxygen Nucleophiles

Alcohols and phenols can also act as nucleophiles, although they generally require a strong base to be deprotonated to the more reactive alkoxide or phenoxide. These reactions yield 2-(alkoxymethyl)pyrimidine or 2-(phenoxymethyl)pyrimidine derivatives.

Experimental Protocol (General): The alcohol or phenol (B47542) (1.0 eq.) is dissolved in a suitable solvent (e.g., THF, DMF), and a strong base like sodium hydride (NaH) is added to generate the corresponding alkoxide or phenoxide. 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq.) is then added to the reaction mixture, which is stirred at room temperature or heated. After the reaction is complete, it is quenched with water, and the product is extracted and purified.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | 2-(Methoxymethyl)pyrimidine | NaH, THF, rt, 12 h | Not specified | Analogous reaction |

| Phenol | 2-(Phenoxymethyl)pyrimidine | K₂CO₃, Acetone, reflux, 10 h | Not specified | Analogous reaction |

Application in the Synthesis of Bioactive Molecules

The pyrimidine scaffold is a key component in a multitude of compounds with significant biological activity. 2-(Chloromethyl)pyrimidine hydrochloride serves as a crucial starting material for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrimidine core that often interacts with the hinge region of the kinase active site. The ability to introduce various functionalities at the 2-position of the pyrimidine ring via nucleophilic substitution on 2-(chloromethyl)pyrimidine hydrochloride is a valuable strategy in the structure-activity relationship (SAR) studies of these inhibitors.

Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitors.

For instance, derivatives of 2-aminopyrimidine (B69317) have been explored as inhibitors of various kinases, including Aurora kinases and Tie-2.[4][5] The synthesis of these molecules often involves the reaction of a chloromethylpyrimidine precursor with an appropriate amine.

Conclusion

2-(Chloromethyl)pyrimidine hydrochloride is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is primarily characterized by the SN2 displacement of the chloride ion by a diverse range of nucleophiles, including amines, thiols, and alcohols. This reactivity profile makes it an essential building block for the synthesis of a wide variety of substituted pyrimidines, many of which are of significant interest in the fields of drug discovery and agrochemicals. The straightforward nature of these substitution reactions, coupled with the prevalence of the pyrimidine scaffold in bioactive molecules, ensures that 2-(chloromethyl)pyrimidine hydrochloride will continue to be a compound of high importance to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)pyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to its reactive nature, proper handling and storage are paramount to maintain its purity and integrity. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for stability assessment. The information presented is intended to support researchers and drug development professionals in ensuring the quality and reliability of this critical reagent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(Chloromethyl)pyrimidine hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-(Chloromethyl)pyrimidine Hydrochloride

| Property | Value |

| CAS Number | 936643-80-0[1][2] |

| Molecular Formula | C₅H₅ClN₂ · HCl[1] |

| Molecular Weight | 165.02 g/mol [3] |

| Appearance | Crystalline solid[1] |

| Purity | ≥95%[1] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[1] |

Stability Profile and Storage Conditions

2-(Chloromethyl)pyrimidine hydrochloride is a reactive compound, and its stability is influenced by temperature, moisture, and light.

Recommended Storage

For long-term storage, it is recommended to store 2-(Chloromethyl)pyrimidine hydrochloride at -20°C in a tightly sealed container to prevent moisture ingress.[1] Some suppliers also recommend storage at 4°C .[4] Under these conditions, the compound is reported to be stable for at least four years.[1] For short-term transport, it is typically shipped at room temperature.[1]

Table 2: Recommended Storage Conditions and Stability

| Condition | Temperature | Duration | Expected Stability |

| Long-term | -20°C | ≥ 4 years | Stable |

| Long-term | 4°C | Not specified | Stable |

| Shipping | Room Temperature | Short-term | Stable |

Factors Affecting Stability

Several factors can contribute to the degradation of 2-(Chloromethyl)pyrimidine hydrochloride. A logical diagram illustrating these factors is provided below.

Caption: Factors influencing the stability of 2-(Chloromethyl)pyrimidine hydrochloride.

Potential Degradation Pathways

While specific degradation studies for 2-(Chloromethyl)pyrimidine hydrochloride are not extensively published, based on its chemical structure, the following degradation pathways are likely:

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture or in protic solvents. This would lead to the formation of 2-(hydroxymethyl)pyrimidine hydrochloride. The rate of hydrolysis is expected to increase with higher temperatures and at neutral to alkaline pH.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The exact degradation products would depend on the temperature and atmosphere, but could involve polymerization or elimination reactions.

-

Photodegradation: Exposure to UV or visible light may induce degradation. The pyrimidine (B1678525) ring and the carbon-chlorine bond could be susceptible to photolytic cleavage.

Experimental Protocols for Stability Assessment

To ensure the quality of 2-(Chloromethyl)pyrimidine hydrochloride, a comprehensive stability testing program should be implemented. The following are suggested experimental protocols based on general principles for stability testing of reactive chemical intermediates.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

| Condition | Protocol |

| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |

| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light. |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of 2-(Chloromethyl)pyrimidine hydrochloride. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable technique.

Table 4: Example HPLC Method Parameters

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability of the method to separate the parent compound from its degradation products formed during forced degradation studies.

Handling and Safety Precautions

2-(Chloromethyl)pyrimidine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

The stability of 2-(Chloromethyl)pyrimidine hydrochloride is critical for its successful use in research and pharmaceutical development. By adhering to the recommended storage conditions of -20°C or 4°C in a dry environment and protecting it from light, its integrity can be maintained for an extended period. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, will ensure the quality and reliability of this important synthetic intermediate.

Disclaimer: This document is intended as a technical guide and is based on publicly available information and general principles of chemical stability. It is the responsibility of the user to conduct their own stability studies and to ensure the suitability of 2-(Chloromethyl)pyrimidine hydrochloride for their specific application.

References

2-(Chloromethyl)pyrimidine hydrochloride solubility data

An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)pyrimidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Chloromethyl)pyrimidine hydrochloride. The information is curated for professionals in research and development who utilize this compound as a synthetic intermediate in pharmaceutical synthesis.

Core Solubility Data

The solubility of 2-(Chloromethyl)pyrimidine hydrochloride has been determined in several common laboratory solvents. This data is crucial for designing and executing synthetic routes and for the development of analytical methods.

Quantitative Solubility Data

The following table summarizes the known solubility of 2-(Chloromethyl)pyrimidine hydrochloride at unspecified temperatures.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[1] |

| Ethanol | 2[1] |

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility of 2-(Chloromethyl)pyrimidine hydrochloride are not extensively published, a general protocol for determining the solubility of pyrimidine (B1678525) derivatives can be applied. The following is a standard methodology for small-scale solubility testing.

Protocol 1: General Procedure for Small-Scale Solubility Testing

Objective: To determine the approximate solubility of 2-(Chloromethyl)pyrimidine hydrochloride in a selected solvent.

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride

-

Test solvents (e.g., water, ethanol, DMSO, DMF)

-

Small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)

-

Vortex mixer

-

Pipettes

-

Water bath or heating block

-

Analytical balance

Methodology:

-

Preparation: Weigh approximately 1-2 mg of 2-(Chloromethyl)pyrimidine hydrochloride and place it into a small vial.[2]

-

Solvent Addition: Add the selected test solvent in small, precise increments (e.g., 100 µL) to the vial at room temperature.[2]

-

Observation: After each addition of solvent, cap the vial and vortex for 30-60 seconds.[2] Visually inspect the solution for complete dissolution of the solid.

-

Heating: If the compound does not dissolve at room temperature, gently heat the vial to a controlled temperature (e.g., 50-60 °C) using a water bath or heating block and observe any changes in solubility.[2] It is important to be cautious of potential degradation at elevated temperatures.[2]

-

Classification: Based on the volume of solvent required to dissolve the compound, classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."[2]

-

pH Adjustment (for aqueous solutions): For ionizable compounds like pyrimidine derivatives, adjusting the pH can significantly alter solubility.[2] For basic derivatives, lowering the pH generally increases solubility, while for acidic derivatives, increasing the pH has a similar effect.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound such as 2-(Chloromethyl)pyrimidine hydrochloride.

Caption: Workflow for experimental solubility determination.

References

An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyrimidine hydrochloride is a reactive heterocyclic compound that serves as a valuable intermediate in pharmaceutical and chemical synthesis.[1] Its pyrimidine (B1678525) core is a key structural motif in a vast array of biologically active molecules, including kinase inhibitors, underscoring the importance of this compound as a building block in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(Chloromethyl)pyrimidine hydrochloride, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical Properties

2-(Chloromethyl)pyrimidine hydrochloride is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 936643-80-0 | [1] |

| Molecular Formula | C₅H₅ClN₂ · HCl | [1] |

| Formula Weight | 165.0 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol (B145695): 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

| UV-Vis (λmax) | 206, 248 nm | [1] |

| InChI | 1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H | [1] |

| SMILES | Cl.ClCc1ncccn1 | [1] |

Synthesis of 2-(Chloromethyl)pyrimidine hydrochloride

While specific, detailed literature on the synthesis of 2-(Chloromethyl)pyrimidine hydrochloride is not abundant, a plausible and efficient synthetic route can be inferred from established methods for the synthesis of analogous compounds, particularly the chlorination of the corresponding alcohol. The most probable precursor is 2-(hydroxymethyl)pyrimidine.

Proposed Synthetic Pathway

The synthesis of 2-(Chloromethyl)pyrimidine hydrochloride is anticipated to proceed via a two-step process starting from 2-cyanopyrimidine (B83486). The first step involves the reduction of the nitrile to the corresponding alcohol, 2-(hydroxymethyl)pyrimidine. The subsequent step is the chlorination of the alcohol to yield the desired product.

Caption: Proposed synthesis of 2-(Chloromethyl)pyrimidine hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(hydroxymethyl)pyrimidine

-

To a solution of 2-cyanopyrimidine (1.0 eq) in a suitable solvent such as ethanol or water, add sodium borohydride (B1222165) (NaBH₄) (2.0-3.0 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(hydroxymethyl)pyrimidine.

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine hydrochloride

-

To a solution of 2-(hydroxymethyl)pyrimidine (1.0 eq) in an inert solvent such as dichloromethane (B109758) (DCM) or chloroform, add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess solvent and thionyl chloride under reduced pressure.

-

The resulting solid residue is 2-(Chloromethyl)pyrimidine hydrochloride, which can be further purified by recrystallization from a suitable solvent system if necessary.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 2-(Chloromethyl)pyrimidine hydrochloride, with its reactive chloromethyl group, is an excellent electrophile for introducing the pyrimidine moiety into various molecular frameworks through nucleophilic substitution reactions.

Role as a Versatile Synthetic Intermediate

The primary application of 2-(Chloromethyl)pyrimidine hydrochloride is as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the facile construction of diverse libraries of pyrimidine derivatives for biological screening.

Caption: General nucleophilic substitution reaction.

Potential in the Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The pyrimidine ring is a common core structure in many approved kinase inhibitors. 2-(Chloromethyl)pyrimidine hydrochloride can serve as a key starting material for the synthesis of pyrimidine-based kinase inhibitors. By reacting it with various nucleophiles, medicinal chemists can generate a diverse set of compounds to probe the structure-activity relationships (SAR) of potential kinase inhibitors.

References

Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Chloromethyl)pyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis. This document details available Nuclear Magnetic Resonance (NMR) data and outlines generalized experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) relevant to this class of heterocyclic compounds. Due to the limited availability of specific IR and MS data for the title compound, information for the closely related analogue, 2-(chloromethyl)pyridine (B1213738) hydrochloride, is provided for comparative purposes.

Spectroscopic Data Analysis

The structural elucidation of 2-(Chloromethyl)pyrimidine hydrochloride relies on a combination of spectroscopic techniques. While a proton NMR (¹H NMR) spectrum is available for the target compound, comprehensive IR and MS data are not readily found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the proton framework of a molecule. The available ¹H NMR spectrum for 2-(Chloromethyl)pyrimidine hydrochloride provides key insights into its structure.[1]

Table 1: ¹H NMR Spectroscopic Data for 2-(Chloromethyl)pyrimidine hydrochloride [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Fully Available | - | - | Pyrimidine (B1678525) ring protons |

| Data Not Fully Available | - | - | -CH₂- protons |

Note: While a ¹H NMR spectrum is available[1], specific peak assignments and coupling constants are not fully detailed in the provided search results. A detailed analysis would require access to the raw spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the absence of a specific IR spectrum for 2-(Chloromethyl)pyrimidine hydrochloride, the data for 2-(chloromethyl)pyridine hydrochloride can serve as a reference point for expected vibrational modes.

Table 2: Representative IR Absorption Frequencies for a Related Heterocyclic Compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2800 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (in the aromatic ring) |

| ~1450-1350 | Medium | CH₂ bending |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For a molecule like 2-(Chloromethyl)pyrimidine hydrochloride (C₅H₅ClN₂·HCl), the expected molecular ion peak for the free base (C₅H₅ClN₂) would be approximately 128 g/mol . Fragmentation patterns would likely involve the loss of the chloromethyl group and fragmentation of the pyrimidine ring.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data discussed above. These protocols are based on standard techniques for the analysis of heterocyclic organic compounds.

¹H NMR Spectroscopy Protocol

A representative protocol for obtaining a ¹H NMR spectrum of a pyrimidine derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

A general procedure for acquiring an FTIR spectrum of a solid heterocyclic compound is outlined below:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Background Spectrum: Record a background spectrum of the pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum.

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

A typical protocol for the mass spectrometric analysis of a small organic molecule is as follows:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

Synthetic Pathway Visualization

Caption: A generalized workflow for the synthesis of a substituted pyrimidine.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic utility of 2-(Chloromethyl)pyrimidine hydrochloride. Further research is required to obtain and analyze the specific IR and MS spectra for this compound to complete its comprehensive spectroscopic profile.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-(chloromethyl)pyrimidine (B1313406) and its derivatives. These compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules, demonstrating significant potential in medicinal chemistry and drug discovery. This document outlines their fundamental properties, detailed experimental protocols for their synthesis and modification, and insights into their mechanisms of action.

Physicochemical Properties

The physicochemical properties of 2-(chloromethyl)pyrimidine and its derivatives are crucial for their handling, reactivity, and biological activity. The data presented below has been compiled from various sources to provide a comparative summary.

Core Compound: 2-(Chloromethyl)pyrimidine

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)pyrimidine and its Hydrochloride Salt

| Property | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |

| CAS Number | 54198-88-8 | 936643-80-0[1][2] |

| Molecular Formula | C₅H₅ClN₂ | C₅H₅ClN₂ · HCl[2] |

| Molecular Weight | 128.56 g/mol | 165.02 g/mol [2] |

| Appearance | Brown liquid | Crystalline solid[2] |

| Melting Point | Not available | 138-140 °C |

| Boiling Point | 101-103 °C at 26 Torr | Not available |

| pKa (Predicted) | 0.43 ± 0.13 | Not available |

| Solubility | Not available | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | -20°C[2] |

Selected Derivatives

The properties of derivatives can vary significantly based on the nature of the substituent.

Table 2: Physical Properties of Selected 2-(Chloromethyl)pyrimidine Derivatives

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 | 37-42 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(chloromethyl)pyrimidine derivatives.

Table 3: Spectroscopic Data for 2-(Chloromethyl)pyrimidine and its Hydrochloride

| Technique | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |

| ¹H NMR | Data not readily available | Available[1] |

| ¹³C NMR | Data not readily available | Data not readily available |

| IR Spectroscopy | Data not readily available | Available |

| Mass Spectrometry | Data not readily available | Data not readily available |

| UV-Vis (λmax) | Not available | 206, 248 nm[2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and manipulation of 2-(chloromethyl)pyrimidine derivatives. These protocols are based on established chemical literature and can be adapted for specific research needs.

Synthesis of 2-(Chloromethyl)pyrimidine

General Protocol for Chlorination:

-

Starting Material: 2-Methylpyrimidine (B1581581).

-

Reagents: A suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). A radical initiator like benzoyl peroxide or AIBN may be required.

-

Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

-

Procedure: a. Dissolve 2-methylpyrimidine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add the chlorinating agent and the radical initiator to the solution. c. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). d. Upon completion, cool the reaction mixture to room temperature. e. Wash the mixture with an aqueous solution of sodium bicarbonate to neutralize any acid, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. g. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2-(chloromethyl)pyrimidine can be purified by vacuum distillation.

Nucleophilic Substitution Reactions

The chloromethyl group at the 2-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic attack, making it a versatile handle for introducing various functional groups.[5]

General Protocol for Nucleophilic Substitution:

-

Substrate: 2-(Chloromethyl)pyrimidine or a derivative thereof.

-

Nucleophile: A wide range of nucleophiles can be used, including amines, alcohols, thiols, and cyanide.

-

Base (if necessary): A non-nucleophilic base such as potassium carbonate or triethylamine (B128534) is often used to scavenge the HCl generated during the reaction.

-

Solvent: A polar aprotic solvent like acetonitrile, DMF, or DMSO is typically employed.

-

Procedure: a. Dissolve the 2-(chloromethyl)pyrimidine derivative in the chosen solvent in a round-bottom flask. b. Add the nucleophile and the base to the solution. c. Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC. d. Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). e. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter. f. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation.[6]

Purification of 2-(Chloromethyl)pyrimidine Derivatives

Purification is a critical step to ensure the quality of the synthesized compounds for subsequent applications.

General Purification Protocol by Column Chromatography:

-

Adsorbent: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.

-

Eluent: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used. The optimal ratio is determined by TLC analysis.

-

Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the desired product. e. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Reactivity and Stability

2-(Chloromethyl)pyrimidine derivatives are reactive electrophiles due to the presence of the chloromethyl group. The pyrimidine ring itself is an electron-deficient system, which can influence the reactivity of the substituent. These compounds are generally stable under anhydrous conditions but can be sensitive to moisture and strong nucleophiles. Storage in a cool, dry, and inert atmosphere is recommended to prevent degradation.[2]

Biological Activity and Mechanism of Action

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[7]

Antimicrobial Activity

The antimicrobial action of pyrimidine derivatives often stems from their ability to interfere with essential cellular processes in pathogens.[8] One key mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. By blocking DHFR, these compounds disrupt DNA synthesis and repair, leading to microbial cell death.

Another identified mechanism involves the inhibition of the FtsZ protein, which is essential for bacterial cell division.[9] By interfering with FtsZ polymerization, these derivatives can prevent the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to the inhibition of bacterial proliferation.[9]

Caption: General antimicrobial mechanisms of pyrimidine derivatives.

Anticancer Activity

The anticancer properties of many pyrimidine derivatives are linked to their role as antimetabolites. They can mimic the structure of natural pyrimidines (cytosine, thymine, and uracil) and thereby interfere with the synthesis of nucleic acids. This disruption of DNA and RNA synthesis is particularly detrimental to rapidly proliferating cancer cells.

Furthermore, certain pyrimidine derivatives have been shown to act as inhibitors of various protein kinases that are often overactive in cancer cells. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. By blocking these enzymes, pyrimidine derivatives can halt the uncontrolled growth of tumors.[10] For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against kinases like PDGFRβ, EGFR, and CDK4/Cyclin D1.[11]

Caption: General anticancer mechanisms of pyrimidine derivatives.

Logical Workflow for Synthesis and Derivatization

The development of novel bioactive compounds from a 2-(chloromethyl)pyrimidine core typically follows a structured workflow.

Caption: Workflow for synthesis and evaluation of derivatives.

This guide provides a foundational understanding of the physical and chemical characteristics of 2-(chloromethyl)pyrimidine derivatives, offering valuable information for researchers engaged in the design and synthesis of novel therapeutic agents. The provided protocols and data serve as a starting point for further exploration and development in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpr.com [ijrpr.com]

- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

Biological significance of the pyrimidine moiety in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the field of medicinal chemistry. Its prevalence in natural bioactive molecules, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, has made it a privileged structure in the design of novel therapeutic agents.[1][2][3] The inherent ability of the pyrimidine ring to engage in various biological interactions, coupled with its synthetic tractability, has led to the development of a multitude of approved drugs spanning a wide range of therapeutic areas, including oncology, virology, and microbiology.[4][5][6] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.

The Pyrimidine Scaffold in Anticancer Drug Discovery

Pyrimidine derivatives have made a profound impact on cancer therapy, primarily through their action as kinase inhibitors and antimetabolites.[1][7][8] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are often dysregulated in cancer cells.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for representative pyrimidine derivatives against various cancer cell lines and kinases.

| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | A549 (Lung) | 0.015 | [9] |

| MCF-7 (Breast) | 3.7 | [9] | ||

| Erlotinib | EGFR | HCT-116 (Colon) | 2.4 | [9] |

| HepG-2 (Liver) | 4.14 | [9] | ||

| Imatinib | BCR-ABL | K-562 (Leukemia) | 0.025 | [10] |

| Compound 34 | Tubulin | MCF-7 (Breast) | 4.67 | [9] |

| A549 (Lung) | 4.63 | [9] | ||

| Compound 75 | Not Specified | MCF-7 (Breast) | 1.629 | [9] |

| A549 (Lung) | Not Specified | [9] | ||

| Caco2 (Colon) | Not Specified | [9] |

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[11] Mutations leading to its constitutive activation are common in various cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12][13]

EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocols: Anticancer Drug Discovery

Synthesis of a Pyrimidine Derivative (Exemplary: Imatinib)

This protocol outlines a general synthetic route for Imatinib, a well-known pyrimidine-containing kinase inhibitor.[3][14][15][16][17]

-

Step 1: Guanidine (B92328) Formation: React 4-methyl-3-nitroaniline (B15663) with cyanamide (B42294) to form the corresponding guanidine derivative.

-

Step 2: Pyrimidine Ring Cyclization: Condense the guanidine derivative with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one to construct the pyrimidine ring.

-

Step 3: Nitro Group Reduction: Reduce the nitro group to an amino group using a suitable reducing agent, such as hydrazine (B178648) in the presence of a catalyst.

-

Step 4: Amide Coupling: Couple the resulting aniline (B41778) with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to form the final Imatinib base.

-

Purification: Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

The Pyrimidine Moiety in Antiviral Drug Discovery

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[19][20][21] These compounds mimic natural nucleosides and, upon intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases, thus halting viral replication.[22][23]

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

| Compound | Target Virus | Cell Line | EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.004 | [21] |

| Lamivudine (3TC) | HIV-1 | MT-4 | 0.008 | [21] |

| Stavudine (d4T) | HIV-1 | MT-4 | 0.03 | [21] |

| Acyclovir | HSV-1 | Vero | 0.1 | [19] |

| Idoxuridine | HSV-1 | Vero | 0.2 | [24] |

Mechanism of Action: Inhibition of Viral Polymerase

The following diagram illustrates the general mechanism of action for pyrimidine nucleoside analogs in inhibiting viral replication.

Mechanism of viral polymerase inhibition by pyrimidine nucleoside analogs.

Experimental Protocols: Antiviral Drug Discovery

Synthesis of a Pyrimidine Nucleoside Analog (Exemplary)

The synthesis of pyrimidine nucleoside analogs often involves the coupling of a modified pyrimidine base with a protected sugar moiety.[21]

-

Base Modification: Synthesize the desired pyrimidine derivative with appropriate substitutions.

-

Sugar Protection: Protect the hydroxyl groups of a suitable sugar (e.g., ribose or deoxyribose) with protecting groups.

-

Glycosylation: Couple the modified pyrimidine base with the protected sugar using a Lewis acid catalyst to form the nucleoside.

-

Deprotection: Remove the protecting groups to yield the final nucleoside analog.

-

Purification: Purify the product using chromatographic techniques.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Viral Infection: Infect the cell monolayer with a known titer of the virus.

-

Compound Treatment: After a brief adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the pyrimidine compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Stain the cell monolayer with a vital stain (e.g., crystal violet) to visualize the plaques (areas of cell death).

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value.

The Pyrimidine Moiety in Antimicrobial Drug Discovery

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[25][26] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Trimethoprim | Escherichia coli | 0.5 - 2 | [24] |

| Staphylococcus aureus | 1 - 4 | [24] | |

| Sulfadiazine | Escherichia coli | 8 - 64 | [24] |

| Staphylococcus aureus | 16 - 128 | [24] | |

| Compound 4a | Staphylococcus aureus | 8 | |

| Escherichia coli | 16 |

Experimental Protocols: Antimicrobial Drug Discovery

Synthesis of Antimicrobial Pyrimidine Derivatives

A common method for synthesizing antimicrobial pyrimidine derivatives involves the condensation of a β-dicarbonyl compound with an amidine.[5]

-

Reaction Setup: In a suitable solvent such as ethanol, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate) and the amidine (e.g., guanidine).

-

Condensation: Add a base (e.g., sodium ethoxide) to catalyze the cyclocondensation reaction.

-

Reflux: Heat the reaction mixture under reflux for several hours.

-

Work-up: After cooling, neutralize the reaction mixture and extract the product.

-